Flavoglaucin PTP1B Inhibition: A Quantitative Metric Absent in Most Common Analogs
Flavoglaucin demonstrates potent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 13.4 μM . This is a distinct and quantifiable biochemical activity for which comparable, standardized inhibition data for its closest structural analogs—such as auroglaucin, isodihydroauroglaucin, or dihydroauroglaucin—is notably absent in the primary literature. This positions flavoglaucin as the reference PTP1B inhibitor within this chemical class.
| Evidence Dimension | PTP1B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 13.4 μM |
| Comparator Or Baseline | Auroglaucin, Isodihydroauroglaucin, Dihydroauroglaucin |
| Quantified Difference | Activity reported only for flavoglaucin; no comparable IC50 data available for named analogs |
| Conditions | In vitro enzymatic assay |
Why This Matters
PTP1B is a validated target for type 2 diabetes and obesity, making flavoglaucin's quantifiable inhibition a key differentiator for researchers developing novel therapeutics in this area.
